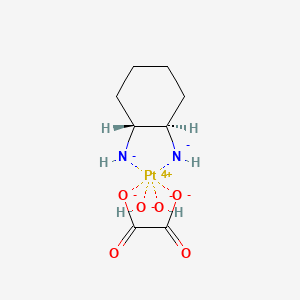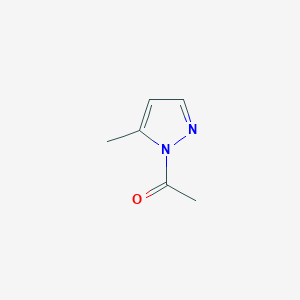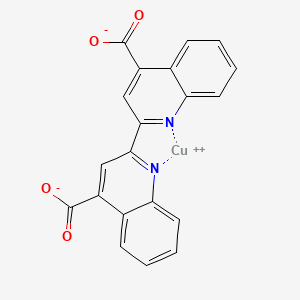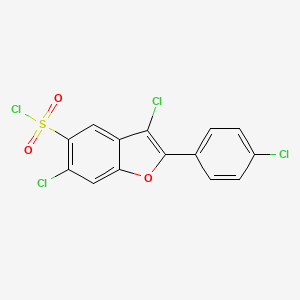
3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride is an aromatic heterocyclic compound. It is characterized by the presence of a benzofuran ring substituted with chlorine atoms and a sulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride typically involves the reaction of 3,6-dichloro-2-(4-chlorophenyl)benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include:
Temperature: The reaction is usually conducted at low temperatures to prevent decomposition.
Solvent: An inert solvent such as dichloromethane is commonly used.
Catalyst: A Lewis acid catalyst may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution: The benzofuran ring can undergo substitution reactions with electrophiles.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Solvents: Polar aprotic solvents such as dimethylformamide or dichloromethane are often employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Substituted Benzofurans: Formed by electrophilic aromatic substitution.
Applications De Recherche Scientifique
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives may interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonate ester: Similar structure but with a sulfonate ester group.
Uniqueness
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
112009-68-4 |
|---|---|
Formule moléculaire |
C14H6Cl4O3S |
Poids moléculaire |
396.1 g/mol |
Nom IUPAC |
3,6-dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride |
InChI |
InChI=1S/C14H6Cl4O3S/c15-8-3-1-7(2-4-8)14-13(17)9-5-12(22(18,19)20)10(16)6-11(9)21-14/h1-6H |
Clé InChI |
QKXLXBAQILIXGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=CC(=C(C=C3O2)Cl)S(=O)(=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


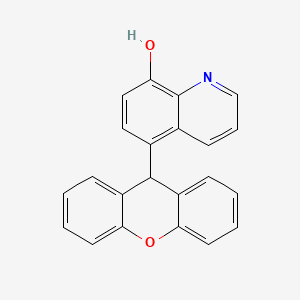
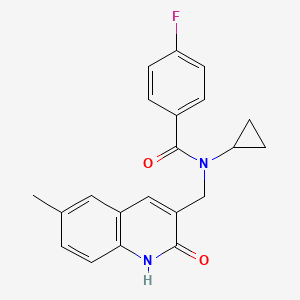
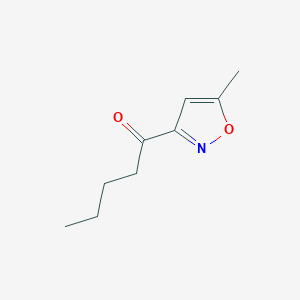
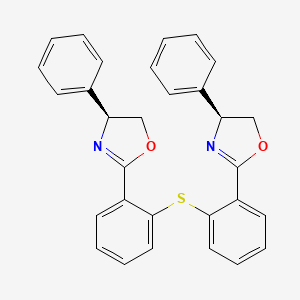

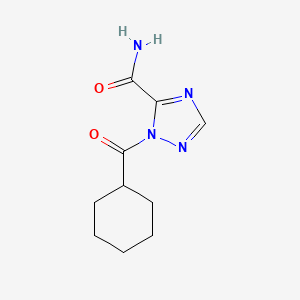

![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
